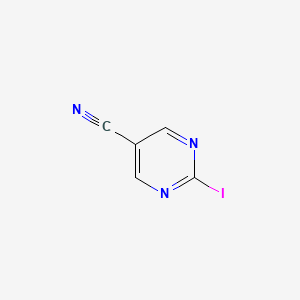

2-Iodopyrimidine-5-carbonitrile

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry Research

The pyrimidine core is a fundamental heterocyclic aromatic compound composed of a six-membered ring with two nitrogen atoms at positions 1 and 3. numberanalytics.comnih.gov This structural motif is of immense interest in heterocyclic chemistry because it is a constituent of numerous natural and synthetic compounds with a wide array of biological activities. nih.govresearchgate.net Pyrimidine and its derivatives are integral to life itself, forming the structural basis for nucleobases like cytosine, thymine, and uracil (B121893) found in nucleic acids (DNA and RNA). numberanalytics.comjclmm.comekb.eg

The significance of pyrimidine scaffolds in research, particularly in drug discovery and medicinal chemistry, is well-established. nih.govias.ac.in Compounds containing the pyrimidine ring have demonstrated diverse and potent biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive properties. nih.govias.ac.in The prevalence of the pyrimidine scaffold in FDA-approved drugs continues to grow, highlighting its status as a "privileged" structure in medicinal chemistry. nih.gov Its versatility allows for functionalization at various positions on the ring, enabling chemists to modulate the biological and physical properties of the resulting molecules and to develop novel therapeutic agents. numberanalytics.comgrowingscience.com

Role of Halogen and Cyano Substituents in Chemical Reactivity and Molecular Design

The introduction of halogen and cyano substituents onto a pyrimidine ring, as seen in 2-Iodopyrimidine-5-carbonitrile, profoundly influences the molecule's chemical reactivity and design potential. Halogen atoms, particularly iodine, are highly valuable in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. evitachem.com Furthermore, the iodine substituent facilitates a variety of powerful carbon-carbon bond-forming cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, making it a versatile handle for constructing more complex molecular architectures. evitachem.com

Both halogen and cyano (C≡N) groups are strongly electron-withdrawing. nsf.gov This property significantly alters the electronic distribution within the pyrimidine ring. The presence of these substituents can enhance the strength of noncovalent interactions, such as halogen bonding, where the electropositive region (σ-hole) on the halogen atom interacts with a Lewis base. nsf.govnih.gov The cyano group, with its strong electron-withdrawing capability, can further amplify this effect. nsf.gov This ability to fine-tune intermolecular interactions is crucial in molecular design, particularly in the context of crystal engineering and the design of molecules that can bind specifically to biological targets like enzymes. japsonline.comresearchgate.netacs.org The combination of a reactive iodo group and a modulating cyano group makes halogenated pyrimidine carbonitriles powerful and versatile intermediates in synthetic chemistry. evitachem.com

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a key intermediate and building block in organic and medicinal chemistry. evitachem.com It is recognized as a heterocyclic organic compound whose value stems from the strategic placement of its iodine and cyano functional groups on the pyrimidine ring. evitachem.com

The primary research trajectory for this compound is its application in the synthesis of more complex, biologically active molecules. evitachem.com The reactive iodine atom at the 2-position allows for its use in various cross-coupling reactions, enabling the introduction of diverse substituents. evitachem.com This makes it an important precursor for developing novel compounds for pharmaceutical and agrochemical purposes. numberanalytics.comevitachem.com For example, pyrimidine-5-carbonitrile derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. ekb.egnih.gov Specifically, derivatives have been synthesized and evaluated as potent and selective COX-2 inhibitors, which are targets for anti-inflammatory and anticancer therapies. nih.govsemanticscholar.org The research underscores the role of this compound as a foundational element for creating libraries of new chemical entities with potential therapeutic applications. ekb.egias.ac.in

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂IN₃ |

| Molecular Weight | 230.99 g/mol |

| Canonical SMILES | C1=C(C=NC(=N1)I)C#N |

| InChI Key | BCTUZSOUOMKJON-UHFFFAOYSA-N |

| Solubility | Soluble in polar organic solvents like dimethylformamide. evitachem.com |

| Stability | Stable under normal conditions; should be stored away from strong oxidizing agents. evitachem.com |

Data sourced from references evitachem.com.

Key Reactions and Synthetic Utility

This compound is a versatile substrate for a variety of chemical transformations, making it a valuable intermediate in multi-step synthesis.

| Reaction Type | Description |

| Substitution Reactions | The iodine atom at the C2 position is a good leaving group and can be readily displaced by a range of nucleophiles, such as amines and thiols. evitachem.com |

| Coupling Reactions | The compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds. evitachem.com |

| Reduction Reactions | The cyano group can be reduced to an amine functional group using standard reducing agents like lithium aluminum hydride or through catalytic hydrogenation. evitachem.com |

Data sourced from reference evitachem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodopyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2IN3/c6-5-8-2-4(1-7)3-9-5/h2-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTUZSOUOMKJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Iodopyrimidine-5-carbonitrile. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each nucleus, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two non-equivalent protons on the pyrimidine (B1678525) ring. The protons at the C4 and C6 positions would appear as singlets due to the absence of adjacent protons for coupling. The electron-withdrawing nature of the cyano group at C5 and the nitrogen atoms within the ring would deshield these protons, causing them to resonate at a downfield chemical shift, typically in the aromatic region. In related pyrimidine-5-carbonitrile derivatives, aromatic protons appear at distinct chemical shifts that confirm the substitution pattern researchgate.netjapsonline.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. udel.edu For this compound, three distinct signals are expected for the pyrimidine ring carbons and one for the nitrile carbon. The carbon atom bonded to the iodine (C2) would be significantly influenced by the halogen's electronegativity and heavy atom effect, resulting in a characteristic chemical shift. docbrown.info The cyano carbon (C5) and the nitrile carbon (C≡N) would also have distinct resonances. organicchemistrydata.org The chemical shifts of the remaining ring carbons (C4 and C6) are influenced by the adjacent nitrogen atoms and the substituents. nih.govnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H NMR | |||

| H4/H6 | ~8.5 - 9.5 | Singlet | Aromatic protons on an electron-deficient pyrimidine ring. |

| ¹³C NMR | |||

| C2 | ~130 - 150 | - | Carbon bearing the iodine atom. |

| C4/C6 | ~155 - 165 | - | Aromatic carbons adjacent to ring nitrogens. |

| C5 | ~100 - 115 | - | Carbon bearing the cyano group. |

| C≡N | ~115 - 120 | - | Nitrile functional group carbon. |

Note: The values are estimates based on data from analogous structures and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This functional group typically exhibits a sharp, medium-intensity absorption in the range of 2200-2260 cm⁻¹. japsonline.comnist.gov Additional characteristic peaks would include C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and various C=N and C=C stretching vibrations within the pyrimidine ring, typically found in the 1400-1600 cm⁻¹ region. These absorptions collectively provide a unique fingerprint for the molecule, confirming the presence of its key structural features. researchgate.netmorressier.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2200 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Pyrimidine C=N/C=C | Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-I | Stretch | 500 - 600 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₂IN₃), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass (230.94 g/mol ). evitachem.comnih.gov The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom.

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Upon ionization, the molecular ion can break apart into smaller, charged fragments. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. Therefore, a significant fragment ion corresponding to the loss of an iodine radical ([M-I]⁺) would be expected. Other potential fragmentations could involve the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring. nih.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 231 | [C₅H₂IN₃]⁺ | [M]⁺ | Molecular Ion Peak |

| 127 | [I]⁺ | Iodine Cation | |

| 104 | [C₅H₂N₃]⁺ | [M-I]⁺ | Loss of Iodine radical from the molecular ion |

| 77 | [C₄HN₂]⁺ | [M-I-HCN]⁺ | Subsequent loss of HCN from the [M-I]⁺ fragment |

Single Crystal X-ray Diffraction Studies of Iodopyrimidine and Pyrimidine Carbonitrile Derivatives

X-ray diffraction studies on pyrimidine derivatives consistently show that the pyrimidine ring is essentially planar. nih.gov The substituents, such as the iodine atom and the carbonitrile group, would lie in the same plane as the ring. The analysis of the crystal structure reveals how individual molecules pack together to form a stable, repeating three-dimensional lattice. This packing is dictated by a variety of intermolecular forces, which arrange the molecules in specific motifs, such as chains, sheets, or more complex networks. acs.orgresearchgate.net The presence and orientation of the iodo and cyano groups are critical in directing this supramolecular assembly.

The solid-state structure of pyrimidine derivatives is heavily influenced by specific, directional intermolecular interactions, particularly hydrogen and halogen bonds.

Hydrogen Bonding: Although this compound lacks classic hydrogen bond donors (like N-H or O-H), the nitrogen atoms of the pyrimidine ring and the nitrile group can act as hydrogen bond acceptors. nih.govacs.org In the presence of co-crystallizing agents with C-H bonds, weak C–H···N hydrogen bonds can form. These interactions, while weaker than conventional hydrogen bonds, play a significant role in stabilizing the crystal lattice. Studies on pyrimidine-5-carbonitrile derivatives show that the nitrile nitrogen is a competent hydrogen bond acceptor. nih.govresearchgate.net

Halogen Bonding: A key interaction expected to govern the crystal packing of this compound is the halogen bond. morressier.com The iodine atom at the C2 position possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with an electron-rich region (Lewis base) on an adjacent molecule. nih.gov The most likely halogen bond acceptors in this system are the nitrogen atoms of the pyrimidine ring or the nitrogen of the cyano group. researchgate.netnih.gov This C–I···N interaction is highly directional and can act as a powerful tool in crystal engineering, often leading to the formation of linear chains or well-defined supramolecular assemblies in the solid state. morressier.comnih.gov The interplay between weaker hydrogen bonds and stronger halogen bonds dictates the final crystal architecture. acs.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Halogen Bonding: The iodine atom is a potential halogen bond donor, capable of interacting with electron-rich regions of adjacent molecules, such as the nitrogen atoms of the pyrimidine ring or the nitrile group.

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, weak C-H···N or C-H···I hydrogen bonds may play a role in stabilizing the crystal structure.

π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, further contributing to the cohesion of the crystal lattice.

Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment, leading to dipole-dipole interactions that influence molecular alignment.

The analysis would generate a 2D fingerprint plot, which provides a quantitative summary of the intermolecular contacts. The relative contributions of different types of contacts are typically presented in a table, as illustrated below with hypothetical data for similar pyrimidine derivatives.

| Intermolecular Contact | Contribution (%) |

| H···H | 35.0 |

| N···H / H···N | 20.5 |

| I···H / H···I | 15.2 |

| C···H / H···C | 12.8 |

| I···N / N···I | 8.5 |

| Other | 8.0 |

This table is illustrative and based on typical values for related compounds.

Conformational Analysis and Stereochemical Considerations

The pyrimidine ring in this compound is expected to be essentially planar. Conformational analysis would therefore primarily focus on the orientation of the substituents relative to the ring and to each other. The planarity of the molecule would be a key stereochemical feature.

In the absence of specific experimental data for this compound, the insights from the structural analysis of analogous compounds are invaluable for predicting its behavior and guiding future research. The synthesis and successful crystallization of this compound would be a critical step towards a complete understanding of its fascinating structural chemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of 2-iodopyrimidine-5-carbonitrile, which in turn govern its chemical behavior and biological activity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize molecular geometry and determine various atomic and molecular properties. samipubco.comnih.govechemcom.com These calculations help in understanding the distribution of electron density and identifying reactive sites within the molecule. nih.gov

Reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω) can be calculated to predict how the molecule will interact with other chemical species. nih.gov For instance, the atomic charges on the exocyclic atoms and the delocalization of π-electrons within the pyrimidine ring can be determined, providing insights into the molecule's stability and reactivity. samipubco.comechemcom.com These theoretical calculations are crucial for designing new derivatives with enhanced biological activity. samipubco.comechemcom.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The interaction between these frontier orbitals is key to predicting how a molecule will behave in a chemical reaction. wikipedia.orglibretexts.org

The energy of the HOMO is related to a molecule's ability to donate electrons, thus indicating its nucleophilicity. youtube.compku.edu.cn Conversely, the energy of the LUMO is related to its ability to accept electrons, indicating its electrophilicity. youtube.compku.edu.cn FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of new compounds. For pyrimidine derivatives, understanding the HOMO-LUMO gap can also provide information about the molecule's kinetic stability and chemical reactivity.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in modern drug discovery, allowing for the visualization and prediction of how a ligand, such as this compound, interacts with a biological target.

Ligand-Protein Interaction Studies (e.g., for Enzyme Inhibition)

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target, as well as the binding affinity. echemcom.com This information is critical for understanding the mechanism of action of potential enzyme inhibitors. evitachem.com For pyrimidine derivatives, docking studies have been instrumental in identifying key interactions with the amino acid residues in the active site of enzymes like dihydrofolate reductase (DHFR). samipubco.comechemcom.commdpi.com

These studies can reveal non-covalent interactions such as hydrogen bonds and van der Waals forces that drive molecular recognition and binding. nih.gov For example, derivatives of pyrimidine-5-carbonitrile have been investigated as potential inhibitors of enzymes like PI3K/AKT and COX-2. nih.govnih.gov The insights gained from these ligand-protein interaction studies are vital for the rational design of more potent and selective inhibitors. evitachem.comnih.gov

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) analysis aims to understand how modifications to a molecule's structure affect its biological activity. uni-bonn.de Computational methods have become essential for processing and analyzing large datasets to derive meaningful SARs. uni-bonn.deuni-bonn.de By correlating structural features with biological data, these methods help in identifying the key molecular properties that contribute to a compound's potency and selectivity. nih.gov

For pyrimidine derivatives, computational SAR studies can help in understanding the impact of different substituents on their inhibitory activity against various enzymes. journalagent.com These analyses can be both descriptive, providing interpretable rules for drug design, and predictive, using machine learning models to forecast the activity of novel compounds. uni-bonn.de The goal is to guide the chemical optimization process towards more effective therapeutic agents. uniroma1.it

In Silico Prediction Methodologies for Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. In silico methods offer a rapid and cost-effective way to predict these properties early in the drug discovery process. researchgate.net

Computational tools can estimate key parameters such as lipophilicity (logP), water solubility, and molecular weight. ijsdr.org For pyrimidine-5-carbonitrile derivatives, in silico studies have been used to predict properties like gastrointestinal absorption and blood-brain barrier permeability. mdpi.comresearchgate.net These predictions help in assessing the "drug-likeness" of compounds and identifying potential liabilities before committing to expensive and time-consuming experimental studies. ijsdr.org The use of quantitative structure-property relationship (QSPR) models, often built using machine learning techniques, allows for the prediction of a wide range of physicochemical properties from molecular structure alone. nih.gov

Reactivity and Derivatization Chemistry of 2 Iodopyrimidine 5 Carbonitrile

Reactions Involving the Iodine Moiety

The iodine atom at the 2-position of the pyrimidine (B1678525) ring is a key site for chemical modification due to the nature of the carbon-iodine (C-I) bond.

Carbon-Iodine Bond Cleavage and Functionalization

The C-I bond in 2-iodopyrimidine-5-carbonitrile is susceptible to cleavage, enabling a variety of functionalization reactions. This is a common feature of aromatic iodides, which are important intermediates in the synthesis of many pharmaceuticals and bioactive compounds. nih.govsemanticscholar.org The release of an iodine radical through C-I bond cleavage is a known phenomenon, as seen in the photodissociation of iodoform (B1672029) (CHI3). rsc.org

One of the most significant applications of the C-I bond's reactivity is in transition metal-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, particularly in palladium-catalyzed reactions. evitachem.com This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. Notable examples include:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the iodopyrimidine with a boronic acid or ester. evitachem.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodopyrimidine and a terminal alkyne. evitachem.com

The iodine atom can also be displaced by various nucleophiles in substitution reactions. For instance, it can be replaced by amines or thiols to introduce new functional groups at the 2-position of the pyrimidine ring. evitachem.com

Electrophilic Reactions at the Pyrimidine Ring Directed by Iodine

While the pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution difficult, the presence of activating substituents can facilitate such reactions. researchgate.netyoutube.com The two nitrogen atoms in the pyrimidine ring withdraw electron density, particularly from the 2, 4, and 6 positions, making the C-5 position the most favorable site for electrophilic attack. researchgate.net

Iodination of pyrimidines is a common electrophilic substitution reaction. nih.govsemanticscholar.org These reactions often require harsh conditions or the use of strong activating agents due to the low reactivity of iodine. nih.govsemanticscholar.org However, more environmentally friendly methods have been developed using reagents like silver nitrate (B79036) (AgNO3) under solvent-free conditions. nih.govsemanticscholar.orgresearchgate.net The general mechanism involves the generation of an electrophilic iodine species (I+) that then attacks the pyrimidine ring. nih.govsemanticscholar.org

Reactions Involving the Carbonitrile Moiety

The carbonitrile (cyano) group (-C≡N) is another key functional group that imparts specific reactivity to this compound.

Nucleophilic Additions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. chemistrysteps.comlibretexts.orgucalgary.ca This allows for a variety of nucleophilic addition reactions. Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond. ucalgary.ca Weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile group. ucalgary.ca

Common nucleophilic addition reactions involving the nitrile group include:

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). evitachem.comlibretexts.org Milder reducing agents such as DIBAL-H can reduce the nitrile to an aldehyde. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile to form an intermediate imine anion, which upon aqueous work-up yields a ketone. libretexts.org

The reactivity of the nitrile group makes it a valuable handle for introducing a wide range of functionalities and for the synthesis of various nitrogen-containing compounds. nih.gov

Hydrolysis and Other Transformations of the Nitrile Functionality

The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide intermediate. This transformation can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrogen atom, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. This leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields a carboxylic acid. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis: This process starts with the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, forming an imine anion. Protonation by water then gives an imidic acid, which rearranges to an amide. Subsequent hydrolysis of the amide produces a carboxylate salt. chemistrysteps.comlibretexts.org

Transformations of the Pyrimidine Ring System

The pyrimidine ring itself can undergo various transformations, although it is a relatively stable aromatic system. The presence of the iodo and cyano substituents influences the reactivity of the ring. For instance, the pyrimidine ring can be involved in cyclization reactions to form fused heterocyclic systems. The synthesis of thiopyrimidine derivatives often involves reactions that build upon the pyrimidine core. japsonline.com

Furthermore, the pyrimidine ring can be opened under certain conditions. For example, dihydropyrimidases are enzymes that catalyze the opening of dihydropyrimidine (B8664642) rings. umich.edu While not a direct reaction of this compound, this illustrates a potential transformation pathway for the core pyrimidine structure.

The diverse reactivity of this compound, stemming from its iodo and cyano functional groups and the inherent nature of the pyrimidine ring, makes it a highly valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents and other complex molecules. evitachem.comekb.egnih.govnih.govekb.eg

Introduction of Additional Substituents

The strategic functionalization of the this compound core allows for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. The reactivity of the C-2 iodine atom is a key feature in this regard.

Nucleophilic Substitution: The iodine atom can be readily displaced by a variety of nucleophiles. For instance, reactions with amines or thiols lead to the formation of 2-amino- and 2-thiopyrimidine derivatives, respectively. evitachem.com This straightforward substitution provides a facile route to a diverse library of compounds with potential biological activities.

Cross-Coupling Reactions: this compound is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. Its superior leaving group ability compared to other halogens ensures selective coupling at the C-2 position. evitachem.com

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This has been instrumental in synthesizing aryl- or heteroaryl-substituted pyrimidines.

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 2-alkynylpyrimidine derivatives. This methodology is crucial for the construction of extended π-systems and rigid molecular scaffolds. evitachem.com

The cyano group can also be a handle for further derivatization. For instance, it can be reduced to an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation, providing another point for molecular diversification. evitachem.com

A summary of representative derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Substitution | Amines or Thiols | 2-Amino or 2-Thio-pyrimidine-5-carbonitriles | evitachem.com |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | 2-Aryl/Heteroaryl-pyrimidine-5-carbonitriles | evitachem.com |

| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalyst, Base | 2-Alkynyl-pyrimidine-5-carbonitriles | evitachem.com |

| Cyano Group Reduction | LiAlH4 or Catalytic Hydrogenation | 2-Iodo-5-(aminomethyl)pyrimidine | evitachem.com |

Annulation and Ring-Forming Reactions

The strategic placement of reactive functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring fused to the pyrimidine core. The general strategy often involves an initial substitution or coupling reaction at the C-2 position, followed by an intramolecular cyclization event involving the cyano group or a substituent at an adjacent position.

For example, a common approach involves a Sonogashira coupling to introduce an alkyne at the 2-position. Subsequent intramolecular cyclization, often promoted by a catalyst or specific reaction conditions, can lead to the formation of a new five- or six-membered ring fused to the pyrimidine. The cyano group can also participate directly in cyclization reactions, for instance, by reacting with a nucleophilic center introduced on a side chain at the 2-position.

Synthesis of Fused Heterocyclic Systems Utilizing this compound

The ability to construct fused heterocyclic systems from this compound is of paramount importance in medicinal chemistry, as these scaffolds are present in numerous biologically active molecules.

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The pyrido[2,3-d]pyrimidine scaffold is a key structural motif in many pharmaceutical agents. nih.gov The synthesis of these derivatives often starts from appropriately substituted pyrimidines. While direct use of this compound is not explicitly detailed in the provided search results, the general strategies for constructing the pyridine (B92270) ring onto a pyrimidine core can be extrapolated. A plausible synthetic route could involve a Heck reaction or a related palladium-catalyzed coupling of this compound with an appropriate alkene, followed by an intramolecular cyclization to form the fused pyridine ring. Another approach could involve the initial conversion of the iodine to an amino group, followed by reaction with a three-carbon synthon to build the pyridine ring. jocpr.com The synthesis of pyrido[2,3-d]pyrimidine derivatives has been achieved through various methods, including multi-component reactions and cyclization of substituted pyridines. nih.govresearchgate.net

| Starting Material | Reaction | Product | Key Features |

| N-cyclohexyl derivative and cyanoacetamide | Cyclization | Nicotinamide derivative | Formation of the initial pyridine ring. nih.gov |

| o-aminonicotinonitrile | Acylation/Thioacylation followed by intramolecular heterocyclization | Pyrido[2,3-d]pyrimidine derivatives | Construction of the fused pyrimidine ring. nih.gov |

| Benzaldehydes, malononitrile (B47326), and uracil (B121893) | Three-component one-pot reaction | Pyrido[2,3-d]pyrimidine | Environmentally friendly synthesis. researchgate.net |

Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of heterocyclic compounds with significant biological activity, including acting as tyrosine kinase inhibitors. nih.gov The synthesis of this scaffold can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. nih.gov A common strategy involves the construction of the pyrrole (B145914) ring onto the pyrimidine core.

A key synthetic approach involves the Sonogashira coupling of a 2-halopyrimidine with a terminal alkyne, followed by an intramolecular cyclization. For instance, this compound could be coupled with an appropriately substituted alkyne. The resulting 2-alkynylpyrimidine could then undergo an intramolecular cyclization, often catalyzed by a base or a transition metal, to form the pyrrolo[2,3-d]pyrimidine ring system. The cyano group at the 5-position can be retained or transformed in subsequent steps.

Another powerful method for the synthesis of pyrrolo[2,3-d]pyrimidines is the Buchwald-Hartwig C-N cross-coupling reaction. nih.gov This reaction can be used to form a key C-N bond in the construction of the pyrrole ring. The versatility of these methods allows for the synthesis of a wide range of substituted pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxgoogle.comgoogle.commdpi.com

| Reaction Type | Key Reagents | Significance | Reference |

| Buchwald-Hartwig C-N cross-coupling | Palladium catalyst, ligand, base | Forms a key C-N bond for the pyrrole ring. | nih.gov |

| One-pot three-component reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | Green and efficient synthesis of polyfunctionalized derivatives. | scielo.org.mx |

Thieno[2,3-d]pyrimidine (B153573) Derivatives

The thieno[2,3-d]pyrimidine scaffold is found in compounds with a range of biological activities, including antifungal and anticancer properties. nih.govnih.gov The synthesis of these derivatives often involves the construction of the thiophene (B33073) ring onto a pyrimidine precursor or the cyclization of a substituted thiophene.

A versatile method for the synthesis of thieno[2,3-d]pyrimidines is the Gewald reaction, which involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. scielo.br While not directly starting from this compound, this highlights a common strategy for constructing the fused thiophene ring.

A more direct approach utilizing a 2-halopyrimidine could involve a palladium-catalyzed coupling reaction with a thiophene derivative bearing a reactive functional group. For instance, coupling of this compound with a thiophene boronic acid or a stannylthiophene could be a viable route. Alternatively, the iodine at the 2-position could be displaced by a sulfur nucleophile which is part of a larger fragment that can subsequently cyclize to form the thiophene ring. The synthesis of 4-chlorothieno[2,3-d]pyrimidines, which are versatile intermediates, is often achieved by chlorination of the corresponding 4-oxo derivatives with phosphoryl chloride. nih.govnih.gov

| Synthetic Approach | Key Intermediates/Reagents | Outcome | Reference |

| Chlorination | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidines, POCl₃ | 4-Chlorothieno[2,3-d]pyrimidines | nih.govnih.gov |

| Nucleophilic Substitution | 4-Chlorothieno[2,3-d]pyrimidines, various amines | 4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | nih.gov |

| Gewald Reaction | Pyranone, malononitrile, sulfur powder, triethylamine | 2-Amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile | scielo.br |

| Dimroth Rearrangement | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, anilines | Thieno[2,3-d]pyrimidines | scielo.br |

Other Condensed Pyrimidine Systems

The reactivity of this compound opens pathways to a variety of other condensed pyrimidine systems. The principles of introducing substituents and subsequent intramolecular cyclizations can be applied to construct fused rings of different sizes and with various heteroatoms. For example, by carefully choosing the coupling partner in a cross-coupling reaction, one can introduce a side chain that, upon cyclization, leads to systems like pyrimido[4,5-d]pyridazines or pyrimido[4,5-d]pyrimidines. The versatility of multicomponent reactions also allows for the efficient synthesis of complex fused systems, such as pyrido[2,3-d:5,6-d']dipyrimidines, in a single step. The development of novel catalysts and synthetic methodologies continues to expand the scope of accessible fused pyrimidine systems. researchgate.netnih.gov

Research Applications of 2 Iodopyrimidine 5 Carbonitrile and Its Derivatives

Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis

2-Iodopyrimidine-5-carbonitrile serves as a highly adaptable building block in the creation of intricate organic molecules. evitachem.com The presence of the iodine atom at the 2-position and a cyano group at the 5-position of the pyrimidine (B1678525) ring allows for a variety of chemical transformations. evitachem.com This dual functionality makes it a valuable intermediate for synthesizing a diverse range of compounds. evitachem.com

The iodine atom is particularly useful as it can be readily substituted by various nucleophiles, such as amines and thiols, in substitution reactions. evitachem.com Furthermore, it facilitates carbon-carbon bond formation through well-established coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, which are fundamental in modern organic synthesis. evitachem.com The cyano group can also undergo transformations, such as reduction to an amine, further expanding the synthetic possibilities. evitachem.com

The strategic placement of these functional groups on the pyrimidine core has been exploited in the development of new synthetic methodologies. For instance, multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step, have utilized pyrimidine scaffolds to generate libraries of biologically active compounds. researchgate.net The adaptability of this compound and its derivatives makes them indispensable tools for chemists seeking to build complex molecular architectures. evitachem.comresearchgate.net

Explorations in Medicinal Chemistry Research

The pyrimidine nucleus is a prominent structural motif in a vast number of therapeutic agents, and this compound provides a valuable starting point for the design and synthesis of new drug candidates. nih.govgsconlinepress.com Its derivatives have been extensively investigated for a range of biological activities, particularly in the realm of anticancer research. nih.govgsconlinepress.com

Design and Synthesis of Pyrimidine-Based Scaffolds for Biological Evaluation

The inherent reactivity of this compound allows medicinal chemists to systematically modify its structure to create libraries of pyrimidine-based scaffolds for biological screening. evitachem.comresearchgate.net By introducing different substituents at various positions on the pyrimidine ring, researchers can explore the structure-activity relationships (SAR) of these compounds, aiming to optimize their potency and selectivity for specific biological targets. evitachem.com

A variety of synthetic strategies have been employed to generate these diverse scaffolds. These include one-pot multicomponent reactions and the sequential modification of the pyrimidine core. researchgate.netorganic-chemistry.org For example, the iodine atom can be displaced by a range of amines or other nucleophiles, while the cyano group can be transformed or used as an anchor point for further elaboration. evitachem.comnih.gov This synthetic flexibility has enabled the creation of numerous novel pyrimidine derivatives with potential therapeutic applications. researchgate.netnih.gov

Research into Anticancer Activities of Pyrimidine-5-carbonitrile Derivatives

Derivatives of pyrimidine-5-carbonitrile have emerged as a promising class of compounds in the quest for new anticancer therapies. nih.govgsconlinepress.com The pyrimidine core is a key component of several established anticancer drugs, and researchers have leveraged this scaffold to develop novel agents targeting various cancer-related pathways. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and tumor growth. nih.govmdpi.com Consequently, the development of selective COX-2 inhibitors is a significant area of anticancer research. mdpi.com Several studies have focused on synthesizing and evaluating pyrimidine-5-carbonitrile derivatives as potential COX-2 inhibitors. nih.govnih.govresearchgate.net

In one study, two series of cyanopyrimidine hybrids were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition of COX-2, with some exhibiting activity comparable to or even exceeding that of the established COX-2 inhibitor, Celecoxib. nih.govnih.gov For instance, compounds 3b , 5b , and 5d from this study showed significant COX-2 inhibition and also displayed notable anticancer activity against various cancer cell lines. nih.govnih.gov Another study reported on pyrimidine-5-carbonitrile hybrids with 1,3,4-oxadiazole (B1194373) scaffolds that also showed significant and selective COX-2 inhibition. researchgate.net

| Compound | COX-2 IC50 (µM) | Cancer Cell Line(s) Tested | Reference |

|---|---|---|---|

| Compound 3b | 0.20 ± 0.01 | MCF-7, A549, A498, HepG2 | nih.gov |

| Compound 5b | 0.18 ± 0.01 | MCF-7, A549, A498, HepG2 | nih.gov |

| Compound 5d | 0.16 ± 0.01 | MCF-7, A549, A498, HepG2 | nih.gov |

| Derivative 200 | 0.043 | Not Specified | researchgate.net |

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive the growth and proliferation of cancer cells. nih.govnih.gov As a result, EGFR has become a major target for anticancer drug development. nih.gov A significant body of research has been dedicated to the design and synthesis of pyrimidine-5-carbonitrile derivatives as EGFR tyrosine kinase inhibitors. gsconlinepress.comrsc.orgrsc.orgnih.gov

Several studies have reported the synthesis of novel pyrimidine-5-carbonitrile compounds that act as ATP-mimicking EGFR inhibitors. gsconlinepress.comrsc.orgnih.gov In one such study, a series of new derivatives were evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines. rsc.orgnih.gov Five of the synthesized compounds exhibited more potent antiproliferative activity than the established EGFR inhibitor, erlotinib. rsc.orgnih.gov Notably, compound 11b from this series demonstrated significantly enhanced activity against multiple cancer cell lines and was also found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. rsc.orgnih.gov Another study identified compound 10b as a potent EGFR inhibitor with an IC50 value of 8.29 nM, which also induced apoptosis in HepG2 cells. rsc.org

| Compound | Target | IC50 (µM) | Cancer Cell Line(s) Tested | Reference |

|---|---|---|---|---|

| Compound 11b | EGFRWT | 0.09 | HCT-116, HepG-2, MCF-7, A549 | rsc.orgnih.gov |

| Compound 11b | EGFRT790M | 4.03 | HCT-116, HepG-2, MCF-7, A549 | rsc.orgnih.gov |

| Compound 10b | EGFR | 0.00829 | HepG2, A549, MCF-7 | rsc.org |

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of numerous proteins that are essential for cancer cell survival and proliferation, making it an attractive target for cancer therapy. nih.govnih.gov While direct investigations into this compound derivatives as Hsp90 inhibitors are less prevalent in the readily available literature, the broader class of pyrimidine-containing compounds has been explored for this purpose.

The inhibition of Hsp90 leads to the degradation of its "client" proteins, many of which are oncoproteins, thereby inducing cell cycle arrest and apoptosis. nih.govnih.gov Research has shown that inhibiting Hsp70, a co-chaperone of Hsp90, can also disrupt the Hsp90 machinery and lead to the degradation of onco-client proteins. nih.gov Given the structural versatility of the pyrimidine scaffold, it is conceivable that derivatives of this compound could be designed to target Hsp90 or its associated proteins. The development of such compounds would represent a valuable addition to the arsenal (B13267) of anticancer agents.

Mechanism of Action Studies: Apoptosis Induction and Cell Cycle Modulation

Derivatives of the pyrimidine scaffold are a significant area of research in the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and modulation of the cell cycle in cancer cells.

A series of pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov The most promising compounds were found to induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells. nih.gov Mechanistic studies revealed that this was achieved through the activation of key apoptotic proteins such as Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, these compounds were shown to inhibit cyclin-dependent kinases (CDK4/6), leading to cell cycle arrest. nih.gov

Similarly, another study on pyrimidine derivatives containing aryl urea (B33335) moieties demonstrated potent cytotoxic activity against colon cancer cells (SW480). nih.gov The lead compound from this series was found to arrest the cell cycle at the G2/M phase and trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This was accompanied by a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Research on 3-phenyltetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine (B153573) derivatives identified a compound that arrested the cell cycle of colon cancer cells (HCT-116) at the G0-G1 phase. ijrpr.com This highlights the diverse ways in which pyrimidine derivatives can interfere with cancer cell proliferation.

The following table summarizes the mechanistic findings of various pyrimidine derivatives in cancer cell lines.

| Compound Class | Cell Line | Mechanism of Action | Reference |

| Pyrido[2,3-d]pyrimidines | PC-3, MCF-7 | Apoptosis induction (Bax, p53 activation; Bcl-2 downregulation), CDK4/6 inhibition | nih.gov |

| Pyrimidines with aryl urea moieties | SW480 | G2/M cell cycle arrest, Apoptosis induction (Bax upregulation, Bcl-2 downregulation), Mitochondrial membrane potential loss | nih.gov |

| 3-Phenyltetrahydrobenzo nih.govmdpi.com thieno[2,3-d]pyrimidines | HCT-116 | G0-G1 cell cycle arrest | ijrpr.com |

Development of Anti-infective Agents (Antibacterial, Antifungal, Antiviral, Antimalarial)

The structural versatility of pyrimidine derivatives has made them a focal point in the search for new treatments for infectious diseases.

Antibacterial: The emergence of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. A novel thiophenyl-pyrimidine derivative has shown significant antibacterial potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org Its mechanism of action is believed to be the inhibition of FtsZ polymerization, a key step in bacterial cell division. rsc.org Another study on 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines confirmed that the presence of electronegative radicals on the aromatic residues enhances antibacterial activity. nih.gov

Antifungal: Pyrimidine derivatives have also been investigated for their antifungal properties, particularly in agriculture. nih.gov A study on novel pyrimidine derivatives revealed that many of them had antifungal activities equal to or greater than commercial fungicides like flumorph (B1672888) and dimethomorph (B118703) against fourteen different phytopathogenic fungi. nih.gov Another series of pyrimidine derivatives containing an amide moiety was synthesized and tested against various plant fungi. One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, outperforming the commercial fungicide Pyrimethanil. frontiersin.orgnih.gov

Antiviral: The pyrimidine core is a constituent of several established antiviral drugs. gsconlinepress.com Research continues to explore new pyrimidine-based antiviral agents. nih.gov For instance, certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have demonstrated potent anti-influenza virus activity, with some compounds showing 50% effective concentrations (EC50) in the range of 0.01-0.1 µM for both type A and B influenza viruses. nih.gov Additionally, synthetic pyrimidine nucleoside analogs that mimic natural nucleosides can inhibit viral replication by being incorporated into viral DNA or RNA, leading to the arrest of tumor growth or viral replication and inducing apoptosis. youtube.com

Antimalarial: Malaria remains a significant global health issue, and pyrimidine derivatives are a key class of compounds in the development of new antimalarial drugs. gsconlinepress.com They often work by targeting essential parasitic enzymes. gsconlinepress.com For example, pyrimethamine (B1678524), a well-known antimalarial, inhibits the dihydrofolate reductase (DHFR) enzyme in the Plasmodium parasite. gsconlinepress.com Recent research has focused on creating hybrid molecules, such as 4-aminoquinoline-pyrimidine hybrids, which have shown improved activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Another study on pyrimidine-tethered spirochromane-based sulfonamide derivatives identified compounds that inhibit the cysteine protease enzymes falcipain-2 and falcipain-3 in P. falciparum. rsc.org

The table below provides a summary of the anti-infective activities of various pyrimidine derivatives.

| Agent Type | Target Organism/Virus | Compound/Derivative Class | Key Findings | Reference |

| Antibacterial | MRSA, VREs | Thiophenyl-pyrimidine derivative | Inhibits FtsZ polymerization. | rsc.org |

| Antifungal | Phytopathogenic fungi | Novel pyrimidine derivatives | Activity comparable or superior to commercial fungicides. | nih.gov |

| Antiviral | Influenza A and B | 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | EC50 values of 0.01-0.1 µM. | nih.gov |

| Antimalarial | P. falciparum | 4-Aminoquinoline-pyrimidine hybrids | Improved activity against drug-resistant strains. | nih.gov |

| Antimalarial | P. falciparum | Pyrimidine-tethered spirochromane sulfonamides | Inhibition of falcipain-2 and falcipain-3. | rsc.org |

Investigations into Neurological Disorder Therapeutics

Pyrimidine derivatives are being actively investigated for their potential in treating neurological disorders like Alzheimer's and Parkinson's disease. benthamdirect.comwipo.int

For Alzheimer's disease, research has explored pyrimidine derivatives as multi-target agents, focusing on inhibiting cholinesterases, β-secretase (BACE-1), and the aggregation of amyloid-β peptides. nih.gov A prototype triazolopyrimidine was shown to normalize microtubule function, reduce neuronal cell death, and decrease the formation of both tau tangles and amyloid plaques in a mouse model of the disease. technologypublisher.com Furthermore, a series of substituted pyrimidine derivatives were synthesized and evaluated for their potential to treat Alzheimer's, with one compound, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine, showing a promising anti-Alzheimer's profile. nih.gov

In the context of Parkinson's disease, a series of 20 new propargyl-containing 2,4,6-trisubstituted pyrimidine derivatives were synthesized and found to be reversible and selective inhibitors of monoamine oxidase B (MAO-B) at sub-micromolar concentrations. nih.gov MAO-B inhibitors are a known class of drugs for treating Parkinson's disease.

Potential Applications in Materials Science Research

The unique electronic and photophysical properties of the pyrimidine ring system have opened up avenues for its use in materials science. rsc.org

Development of New Materials with Specific Electronic Properties (Conductivity)

The electron-deficient nature of the pyrimidine ring makes it an interesting building block for creating materials with specific electronic properties. wikipedia.org While direct studies on the conductivity of this compound were not prominent in the search results, the general principles of using pyrimidine cores in push-pull molecules suggest their utility in designing novel organic electronic materials. rsc.org These materials could have applications in optoelectronics and as semiconductors. rsc.org

Exploration of Optical Characteristics

The aromatic and π-deficient characteristics of pyrimidine cores make them ideal for creating molecules with interesting luminescence properties, including for applications as nonlinear optical (NLO) materials. rsc.org A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated significant NLO behavior in its crystalline form. rsc.orgnih.gov This compound exhibited a third-order nonlinear susceptibility superior to that of known chalcone (B49325) derivatives, highlighting its potential for use in advanced optical and photonic devices. rsc.orgnih.gov

Another area of research is the development of dual-state emission luminogens (DSEgens), which are fluorescent in both solution and aggregated states. A study utilized pyrimidine-thiophene derivatives as a template to synthesize DSEgens by incorporating different chromophores. One such derivative, SNS-TPE, showed strong fluorescence with high quantum yields in both solution (0.75) and solid (0.25) states. rsc.org

Supramolecular Chemistry and Host-Guest Interactions

The pyrimidine core, a key feature of this compound, serves as a versatile building block in supramolecular chemistry. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the iodine and cyano substituents can participate in other non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These features allow this compound and its derivatives to engage in the formation of complex, ordered structures through co-crystallization and to act as ligands in the self-assembly of intricate metal-organic architectures.

The ability of pyrimidine derivatives to form predictable non-covalent interactions makes them excellent candidates for crystal engineering and the formation of co-crystals. These multi-component crystals can exhibit modified physicochemical properties compared to the individual components.

A primary driving force in the assembly of pyrimidine-based co-crystals is hydrogen bonding. The amino-pyrimidine moiety, for instance, readily forms robust hydrogen-bonded synthons with carboxylic acids. Studies have shown that two common supramolecular synthons, a linear heterotetramer and a heterotrimer, frequently occur when a carboxyl group interacts with an aminopyrimidine. researchgate.net

In addition to hydrogen bonds, halogen bonds play a crucial structural role, particularly when iodo- or bromo-substituents are present. Research on supramolecular reagents containing an amino-pyrimidine unit combined with iodo- or bromo-substituted benzoic acids demonstrates a hierarchical assembly process. The primary structure is consistently formed via hydrogen bonds (O–H⋯N, N–H⋯O, and N–H⋯N), while subsequent organization into extended one- and two-dimensional architectures is directed by I⋯N, Br⋯N, and I⋯O halogen bonds. mdpi.comnih.gov This dual-interaction approach allows for the reliable construction of complex solid-state networks with predictable connectivity. nih.gov

For example, the co-crystallization of pyrimethamine, an aminopyrimidine derivative, with various carboxylic acids has led to the formation of binary and even ternary co-crystals. figshare.com These structures are stabilized by a network of hydrogen bonds, such as those between the amino groups of pyrimethamine and the carboxyl groups of the co-former, as well as pyrimidine-pyrimidine interactions (C2-NH2...N1 and C2-NH2...N3). figshare.com The specific interactions and resulting architectures are highly dependent on the nature and positioning of the functional groups on the pyrimidine and its co-former.

Table 1: Supramolecular Assembly via Combined Hydrogen and Halogen Bonds

| Supramolecular Reagent Moiety | Co-former | Primary Interaction (Synthon) | Secondary Interaction | Resulting Architecture |

|---|---|---|---|---|

| Amino-pyrimidine | Iodo-substituted benzoic acids | Hydrogen bonds (O–H⋯N, N–H⋯O, N–H⋯N) | Halogen bonds (I⋯N, I⋯O) | 1-D and 2-D extended networks |

| Amino-pyrimidine | Bromo-substituted benzoic acids | Hydrogen bonds (O–H⋯N, N–H⋯O) | Halogen bonds (Br⋯N) | 1-D chains |

This table summarizes findings on how different non-covalent interactions guide the assembly of pyrimidine derivatives into predictable supramolecular structures. nih.gov

The nitrogen atoms of the pyrimidine ring are effective coordination sites for metal ions, making pyrimidine derivatives valuable ligands in coordination chemistry. This interaction drives the self-assembly of molecules into discrete, stable, and predictable supramolecular structures, such as metallacycles and metal-organic frameworks (MOFs). acs.org

Coordination-driven self-assembly often employs transition metals like palladium(II) and platinum(II) as "clips" or "corners" to direct the geometry of the final architecture. acs.org Pyrimidine-containing ligands, analogous to their well-studied pyridine (B92270) counterparts, can be designed with specific angles between their coordination sites to favor the formation of particular shapes, such as molecular triangles or squares. acs.org For instance, a ditopic pyrimidine–hydrazone ligand was used in a one-pot, two-step reaction to facilely synthesize new heterobimetallic complexes in high yield. figshare.com

The functionalization of the pyrimidine core can be used to tune the properties of the resulting metal complexes. Palladium(II) complexes with N-heterocyclic carbene (NHC) ligands functionalized with a pyrimidine group have been synthesized. acs.org The steric bulk of substituents on the ligand was found to influence the final structure, yielding either [Pd(L)2Cl]+ or [Pd(L)Cl2] complexes. acs.org

Furthermore, pyrimidine-5-carboxylate has been utilized as a multitopic ligand to construct a series of MOFs with Co(II), Cd(II), and Cu(II). acs.org These frameworks exhibited well-defined topologies, and the copper-based MOF, [Cu(pmc)2], was found to have permanent porosity with one-dimensional channels, leading to highly selective gas sorption of CO2 over other gases like N2, H2, and CH4. acs.org This highlights the potential of pyrimidine-based ligands in creating functional materials for applications such as gas separation and storage. The coordination can also occur through other atoms, as seen in complexes of 2-thiouracil (B1096) derivatives with metals like tungsten, where coordination occurs through the sulfur atom.

Table 2: Examples of Metal Complexation with Pyrimidine-Based Ligands

| Pyrimidine-based Ligand | Metal Ion(s) | Resulting Complex/Structure |

|---|---|---|

| Pyrimidine-5-carboxylate (pmc) | Cu(II) | Metal-Organic Framework [Cu(pmc)2] with 1D channels |

| Pyrimidine-functionalized N-heterocyclic carbene | Pd(II) | [Pd(L)Cl2] or [Pd(L)2Cl]+ complexes |

| Ditopic pyrimidine–hydrazone | Pb(II), Zn(II) | Linear complexes and [2 × 2] grid complexes |

| 2-Thiouracil derivatives | W(V) | Pentacarbonyl complexes with W-S coordination |

This table provides examples of supramolecular structures and coordination complexes formed from the self-assembly of various pyrimidine-based ligands with different metal ions. figshare.comacs.orgacs.org

Q & A

Q. What are the common synthetic routes for 2-Iodopyrimidine-5-carbonitrile in medicinal chemistry?

Methodological Answer: The synthesis of this compound derivatives typically involves functionalization of the pyrimidine core. Key approaches include:

- Halogenation Strategies : Direct iodination using iodine sources (e.g., NIS or I₂) under controlled temperatures (80–100°C) in polar solvents like DMF or DMSO. Regioselectivity is influenced by electron-withdrawing groups (e.g., nitriles) at the 5-position .

- Multi-Step Functionalization : Starting from chlorinated pyrimidine precursors (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile), iodination is achieved via halogen exchange using NaI/CuI catalysts or via intermediate hydrazine derivatives .

- Thiophene/Thioether Incorporation : Alkylation or nucleophilic substitution reactions introduce sulfur-containing moieties, as seen in related pyrimidinecarbonitriles (e.g., 2-[(2-methoxyethyl)sulfanyl] derivatives) .

Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Direct Iodination | NIS, DMF, 90°C, 12 h | 65–75 | |

| Halogen Exchange | NaI, CuI, DMSO, 100°C, 24 h | 50–60 | |

| Alkylation Reaction | K₂CO₃, 1-bromo-2-methoxyethane | 43 |

Q. What spectroscopic techniques validate the structure of this compound derivatives?

Methodological Answer: Characterization relies on:

- NMR Spectroscopy : ¹H NMR identifies protons near electron-withdrawing groups (e.g., NH resonances at δ 13.55 ppm in DMSO-d₆). ¹³C NMR confirms nitrile (115–120 ppm) and iodinated aromatic carbons .

- X-ray Crystallography : Resolves regioselectivity and planar geometry of the pyrimidine ring (e.g., bond distances: C–I ≈ 2.09 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H⁺] for C₆H₃IN₃: 235.9412) .

Q. What biological activities are reported for pyrimidine-5-carbonitrile analogs?

Methodological Answer: Pyrimidine-5-carbonitriles exhibit:

- Antimicrobial Activity : Derivatives like 6-(2-substituted propyl)-2,4-disubstituted analogs show MIC values of 4–16 µg/mL against S. aureus and C. albicans .

- Anti-inflammatory Effects : Dihydropyrimidine-5-carbonitriles inhibit COX-2 (IC₅₀ = 1.2 µM) in RAW 264.7 macrophage models .

- Kinase Inhibition : Structural analogs demonstrate selectivity for tyrosine kinases via hydrogen bonding with the nitrile group .

Advanced Research Questions

Q. How can regioselectivity challenges in iodinating pyrimidine-5-carbonitriles be addressed?

Methodological Answer: Regioselectivity issues arise due to competing substitution at C-2 vs. C-4 positions. Strategies include:

- Directed Metalation : Use of ortho-directing groups (e.g., –CN) to favor iodination at C-2 .

- Microwave-Assisted Synthesis : Reduced reaction times (2–4 h) minimize byproduct formation .

- Computational Modeling : DFT calculations predict favorable transition states for iodination at electron-deficient positions .

Q. How to resolve contradictions in reported antimicrobial efficacy of this compound derivatives?

Methodological Answer: Discrepancies arise from:

- Assay Variability : Differences in broth microdilution (CLSI vs. EUCAST guidelines) affect MIC values .

- Structural Modifications : Substituents like thiophene or alkyl chains alter lipophilicity and membrane penetration .

- Statistical Validation : Meta-analysis of dose-response curves and resistance profiling (e.g., efflux pump inhibition assays) clarifies structure-activity relationships .

Q. What design principles improve this compound derivatives for kinase inhibition?

Methodological Answer: Key strategies include:

- Hydrogen Bond Acceptor Optimization : Nitrile groups interact with kinase hinge regions (e.g., EGFR T790M mutants) .

- Steric Bulking : Introduction of cyclopropyl or tert-butyl groups at C-4 reduces off-target effects .

- In Silico Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high binding scores to ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.